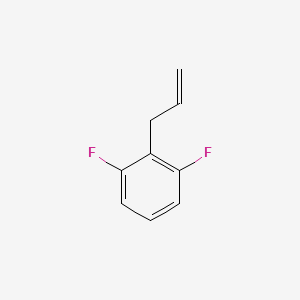
1,3-Difluoro-2-(prop-2-EN-1-YL)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Difluoro-2-(prop-2-en-1-yl)benzene is an organic compound with the molecular formula C9H8F2 It is a derivative of benzene, where two hydrogen atoms are replaced by fluorine atoms at the 1 and 3 positions, and a prop-2-en-1-yl group is attached to the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Difluoro-2-(prop-2-en-1-yl)benzene can be synthesized through several methods. One common approach involves the reaction of 1,3-difluorobenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mechanism involves the nucleophilic substitution of the bromine atom by the allyl group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent product quality. The choice of solvents, reagents, and reaction conditions would be carefully controlled to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Difluoro-2-(prop-2-en-1-yl)benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or aldehydes, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the double bond in the prop-2-en-1-yl group to a single bond, forming 1,3-difluoro-2-propylbenzene.
Substitution: The fluorine atoms in the benzene ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) or nickel (Ni) are typical for reducing the double bond.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or lithium diisopropylamide (LDA) in polar aprotic solvents.
Major Products Formed
Oxidation: Epoxides or aldehydes, depending on the specific oxidizing agent and conditions.
Reduction: 1,3-Difluoro-2-propylbenzene.
Substitution: Various substituted derivatives, such as 1,3-difluoro-2-(prop-2-en-1-yl)aniline or 1,3-difluoro-2-(prop-2-en-1-yl)thiol.
Wissenschaftliche Forschungsanwendungen
1,3-Difluoro-2-(prop-2-en-1-yl)benzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-difluoro-2-(prop-2-en-1-yl)benzene depends on its specific application and the molecular targets involved
Molecular Targets: Potential targets include enzymes, receptors, and nucleic acids, where the compound or its derivatives may bind and modulate their activity.
Pathways Involved: The specific pathways would depend on the biological context, such as inhibition of enzyme activity, receptor agonism or antagonism, or interaction with DNA/RNA.
Vergleich Mit ähnlichen Verbindungen
1,3-Difluoro-2-(prop-2-en-1-yl)benzene can be compared with other similar compounds to highlight its uniqueness:
1,3-Difluorobenzene: Lacks the prop-2-en-1-yl group, making it less reactive in certain chemical reactions.
1,3-Difluoro-2-propylbenzene: The saturated propyl group makes it less reactive compared to the unsaturated prop-2-en-1-yl group.
1,3-Dichloro-2-(prop-2-en-1-yl)benzene: Substitution of fluorine with chlorine alters the compound’s reactivity and physical properties.
Eigenschaften
Molekularformel |
C9H8F2 |
|---|---|
Molekulargewicht |
154.16 g/mol |
IUPAC-Name |
1,3-difluoro-2-prop-2-enylbenzene |
InChI |
InChI=1S/C9H8F2/c1-2-4-7-8(10)5-3-6-9(7)11/h2-3,5-6H,1,4H2 |
InChI-Schlüssel |
CMPWTFUXUKMCAH-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC1=C(C=CC=C1F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7R)-2-chloro-8-[(1S)-3,3-difluorocyclopentyl]-7-ethyl-5-methyl-7H-pteridin-6-one](/img/structure/B13151285.png)
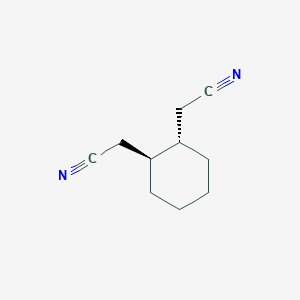
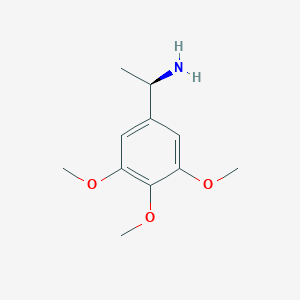
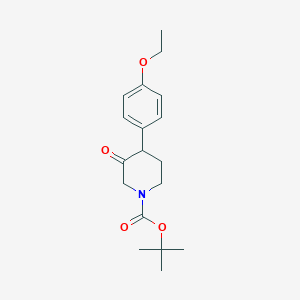
![tert-butyl N-[4-methyl-2-(piperidin-4-yl)hexyl]carbamate](/img/structure/B13151316.png)
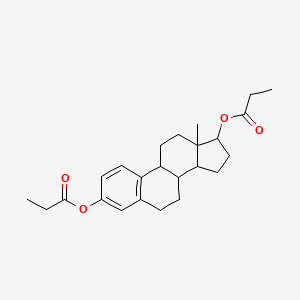
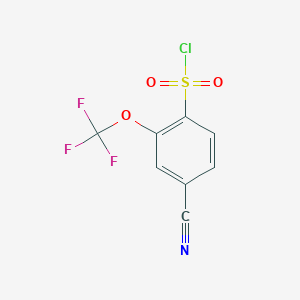
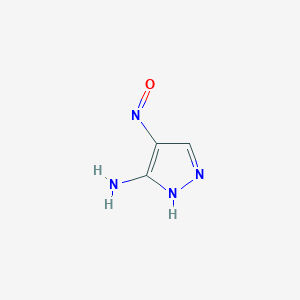
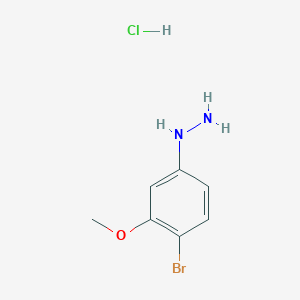
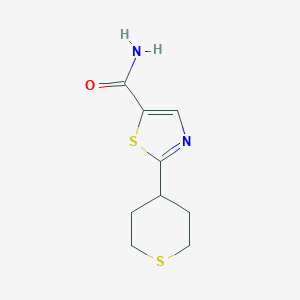
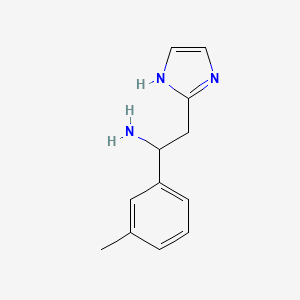
![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)

